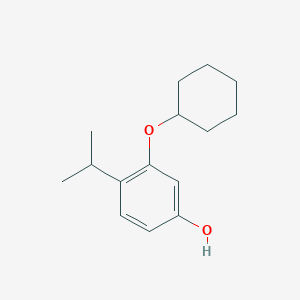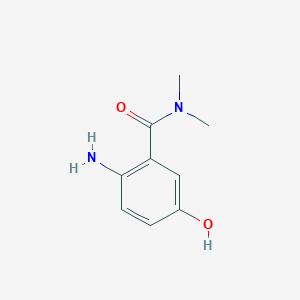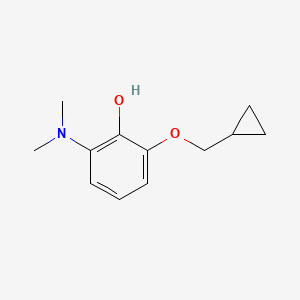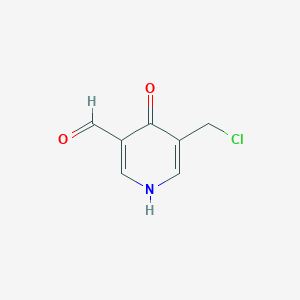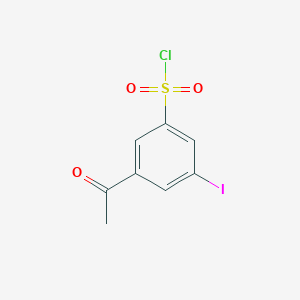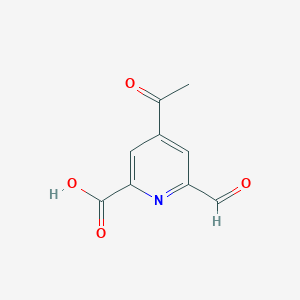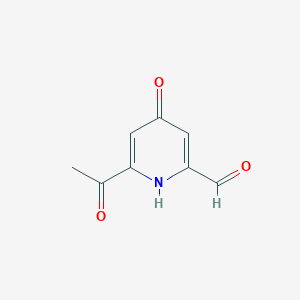
6-Acetyl-4-hydroxypyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-hydroxypyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyridine family It contains a pyridine ring substituted with acetyl, hydroxyl, and carbaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the regioselective oxidation of 6-hydroxymethylpyridoxine derivatives using manganese dioxide . This method allows for the formation of the desired carbaldehyde group while maintaining the integrity of the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or lactones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and acetyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Catalysts: Palladium catalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives. These products have diverse applications in chemical synthesis and industrial processes.
Scientific Research Applications
6-Acetyl-4-hydroxypyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of functional groups such as acetyl, hydroxyl, and carbaldehyde allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxaldehyde: Similar structure but lacks the acetyl and hydroxyl groups.
6-Hydroxymethylpyridoxine: Contains a hydroxymethyl group instead of the acetyl group.
4-Acetylpyridine: Lacks the hydroxyl and carbaldehyde groups.
Uniqueness
The presence of both acetyl and hydroxyl groups on the pyridine ring enhances its versatility in chemical synthesis and biological interactions .
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-acetyl-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)8-3-7(12)2-6(4-10)9-8/h2-4H,1H3,(H,9,12) |
InChI Key |
ZXZHSPDPCQWFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


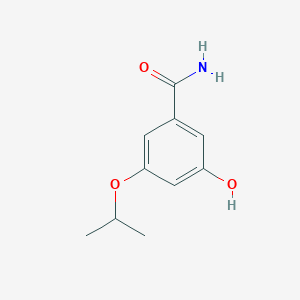
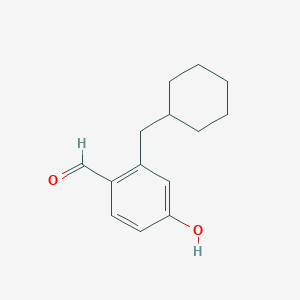
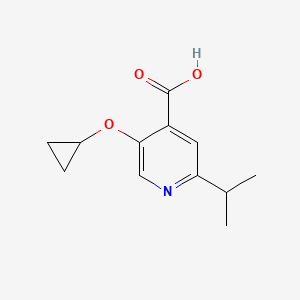

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
